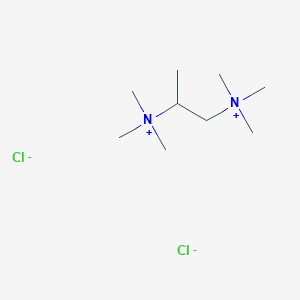![molecular formula C13H22O2 B14510148 1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol CAS No. 63971-24-4](/img/structure/B14510148.png)
1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol is a complex organic compound characterized by its unique bicyclic structure. This compound features a hexane ring with multiple methyl groups and a diol functional group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol typically involves multiple steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic hexane ring. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions. This step requires the use of strong bases such as sodium hydride or potassium tert-butoxide.
Addition of the Ethyl Group: The ethyl group is added through an ethylation reaction, often using ethyl iodide as the ethylating agent.
Formation of the Diol Functional Group: The final step involves the oxidation of the bicyclic structure to introduce the diol functional group. This can be achieved using oxidizing agents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the Diels-Alder reaction and subsequent alkylation and ethylation steps.
Continuous Flow Systems: Continuous flow systems are employed to ensure efficient and consistent production.
Purification: The final product is purified using techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol undergoes various chemical reactions, including:
Oxidation: The diol functional group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols are used for substitution reactions.
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol involves its interaction with molecular targets such as enzymes and receptors. The diol functional group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s unique structure allows it to interact with specific pathways, potentially modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol
- 1-Ethyl-2,3,4,5,6-tetramethylbicyclo[2.1.1]hex-2-ene-5,6-diol
- 1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hexane
Uniqueness
1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol is unique due to its specific combination of an ethyl group, multiple methyl groups, and a diol functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
63971-24-4 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol |
InChI |
InChI=1S/C13H22O2/c1-7-13-9(3)8(2)10(4,11(13,5)14)12(13,6)15/h14-15H,7H2,1-6H3 |
InChI Key |
FLRQMNCFQHOKEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC12C(=C(C(C1(C)O)(C2(C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



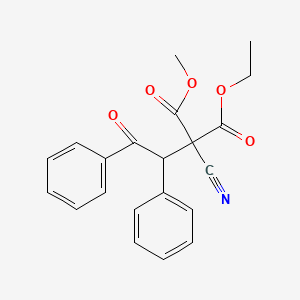
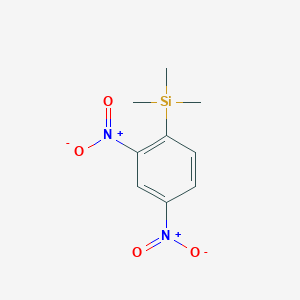
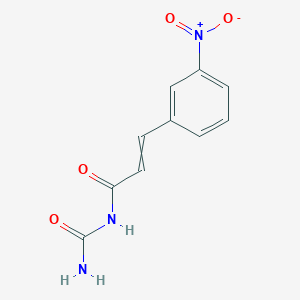
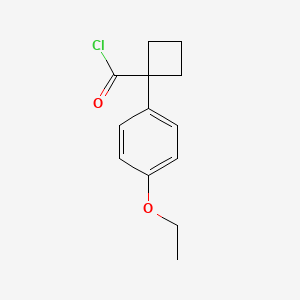

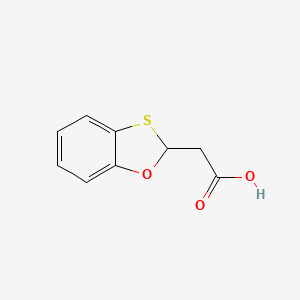
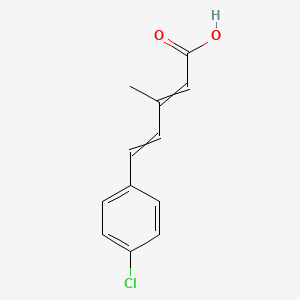

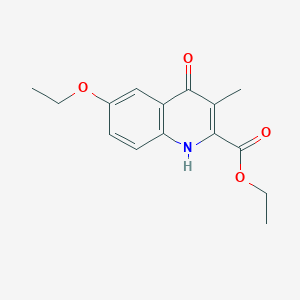
![N-Ethyl-N'-{4-methoxy-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B14510120.png)
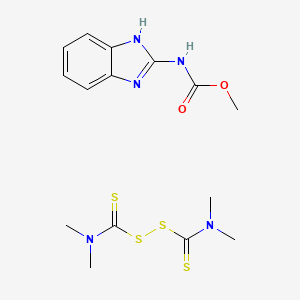
![5-[2-(Hydroxyimino)cyclohexyl]pentan-1-OL](/img/structure/B14510124.png)
